molecular formula C19H19N5O3S B4240754 Ethyl 3-[[2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate

Ethyl 3-[[2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate

Cat. No.: B4240754
M. Wt: 397.5 g/mol
InChI Key: SCNXHTFQIQORPE-UHFFFAOYSA-N
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Description

Ethyl 3-[({[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate is a complex organic compound featuring a tetrazole ring, a benzoate ester, and a thioacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[[2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.

    Thioacetylation: The tetrazole derivative is then reacted with thioacetic acid or its derivatives to introduce the thioacetyl group.

    Coupling with Benzoate Ester: The final step involves coupling the thioacetylated tetrazole with ethyl 3-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[({[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3-[({[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which Ethyl 3-[[2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing the compound to act as an inhibitor or activator of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminobenzoate: A simpler analog without the tetrazole and thioacetyl groups.

    1-(3-methylphenyl)-1H-tetrazole: Lacks the benzoate ester and thioacetyl groups.

    Thioacetic acid derivatives: Compounds containing the thioacetyl group but lacking the tetrazole and benzoate ester.

Uniqueness

Ethyl 3-[({[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tetrazole ring, thioacetyl group, and benzoate ester in a single molecule allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

ethyl 3-[[2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-3-27-18(26)14-7-5-8-15(11-14)20-17(25)12-28-19-21-22-23-24(19)16-9-4-6-13(2)10-16/h4-11H,3,12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNXHTFQIQORPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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